2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
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Description
2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O2S and its molecular weight is 373.86. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Research on derivatives similar to the specified compound, including "2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides," has demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria such as S. aureus and E. coli. These findings were supported by quantitative structure-activity relationship (QSAR) studies that highlighted the positive contribution of substituents enhancing hydrophobicity or steric bulk characteristics, indicating the compound's potential in antibacterial drug development (Desai et al., 2008).
Structural Analysis
Crystal structure analysis of related acetamides has provided insights into the intermolecular interactions, such as hydrogen bonding and halogen interactions, that could influence the compound's stability and reactivity. For instance, studies on "2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide" revealed complex sheet formations built from hydrogen bonds, which are crucial for understanding the structural basis of the compound's activity (Narayana et al., 2016).
Synthesis of Derivatives
The synthetic versatility of compounds related to "2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide" has been explored through various chemical reactions, leading to the formation of pyridine, pyridazine, and other heterocyclic derivatives. These synthesis routes are critical for developing new chemical entities with potential pharmaceutical applications (Rady & Barsy, 2006).
Antimicrobial and Antifungal Activities
Compounds synthesized from related chemical structures have been evaluated for their antimicrobial and antifungal activities, showing promise against various pathogens. This suggests that derivatives of the specified compound could be valuable in the development of new antimicrobial agents (El‐Sayed et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
Investigations into benzothiazolinone acetamide analogs have extended to spectroscopic, quantum mechanical studies, and ligand-protein interactions, demonstrating the compound's potential in photovoltaic applications and as photosensitizers in dye-sensitized solar cells. These studies also highlight the compound's non-linear optical (NLO) activity and its interactions with proteins like Cyclooxygenase 1 (COX1), suggesting a multifaceted utility in both materials science and biomedical research (Mary et al., 2020).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-14-5-3-13(4-6-14)12-17(23)20-9-10-24-18-8-7-15(21-22-18)16-2-1-11-25-16/h1-8,11H,9-10,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMJIUSQQOPZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.